

using 3-chloro-N-(4-morpholinophenyl)propanamide for target identification

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Compound of Interest

Compound Name:	3-chloro-N-(4-morpholinophenyl)propanamide
CAS No.:	250714-83-1
Cat. No.:	B1272526

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Abstract

This guide details the protocols for utilizing **3-chloro-N-(4-morpholinophenyl)propanamide** (referred to herein as 3-CMP) as a covalent scout fragment for target identification. While historically known as a synthetic intermediate for the Factor Xa inhibitor Rivaroxaban, 3-CMP possesses a unique chemical architecture—combining a morpholine kinase-binding motif with a latent electrophilic warhead (3-chloropropanamide). This application note outlines the methodology for Competitive Activity-Based Protein Profiling (ABPP) to identify proteome-wide cysteine targets, elucidating the molecule's potential as a Targeted Covalent Inhibitor (TCI).

Introduction: The Chemical Probe Profile

To successfully identify the biological targets of 3-CMP, one must first understand its reactivity profile. Unlike highly reactive chloroacetamides, the 3-chloropropanamide moiety is a "tunable" electrophile.

- Structure-Activity Relationship (SAR):
 - Morpholine Moiety: Acts as a solubility enhancer and a classic "hinge-binder" pharmacophore, often directing the molecule toward ATP-binding pockets in kinases.
 - 3-Chloropropanamide Warhead: A latent electrophile. Under physiological conditions (pH 7.4), it can undergo elimination to form an acrylamide (Michael acceptor) or react via direct displacement. This dual mechanism allows it to sample cysteines with specific pKa values or spatial orientations.

Application Scope:

- De Novo Target Discovery: Identifying druggable cysteines in the proteome (Covalent Fragment-Based Drug Discovery).
- Off-Target Profiling: Assessing the genotoxic or proteotoxic liability of this intermediate in pharmaceutical synthesis.

Mechanism of Action

The covalent labeling of a target protein by 3-CMP follows a specific trajectory. The diagram below illustrates the conversion of the chloropropanamide to the reactive acrylamide species, followed by the irreversible capture of a cysteine thiol.



Figure 1: Mechanism of Cysteine Modification by 3-chloropropanamides.

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[1][2][3]

Experimental Protocol: Competitive IsoTOP-ABPP

Since 3-CMP lacks a bio-orthogonal handle (e.g., alkyne or azide) for direct enrichment, Competitive ABPP is the mandatory approach. In this workflow, the proteome is pre-treated

with 3-CMP, blocking specific cysteines from subsequent labeling by a broad-spectrum probe (IA-alkyne).

Materials Required

- Ligand: **3-chloro-N-(4-morpholinophenyl)propanamide** (Purity >98%).
- Broad-Spectrum Probe: Iodoacetamide-alkyne (IA-alkyne).
- Click Reagents: Biotin-PEG3-Azide, TCEP, TBTA, CuSO₄.
- Enrichment: Streptavidin-Agarose or Magnetic Beads.
- Proteome: Cell lysate (e.g., HEK293T, Jurkat) at 1-2 mg/mL.

Step-by-Step Workflow

Step 1: Proteome Preparation & Ligand Incubation

- Lyse cells in PBS containing protease inhibitors (omit EDTA if possible, or keep low).
- Adjust protein concentration to 1.5 mg/mL.
- Divide lysate into two groups:
 - Experimental: Treat with 100 μ M 3-CMP.
 - Control: Treat with DMSO (vehicle).
- Incubate for 1 hour at 37°C (or 4 hours at RT for slower kinetics). Note: Chloropropanamides react slower than chloroacetamides; extended incubation ensures equilibrium.

Step 2: Probe Labeling (The "Chase")

- Add IA-alkyne (final concentration 10 μ M) to both groups.
- Incubate for 1 hour at Room Temperature in the dark.

- Logic: Any cysteine covalently modified by 3-CMP in Step 1 is now "capped" and will not react with IA-alkyne.

Step 3: Click Chemistry & Enrichment

- React lysates with the "Click Cocktail":
 - 100 μ M Biotin-Azide
 - 1 mM TCEP
 - 100 μ M TBTA
 - 1 mM CuSO₄
- Incubate for 1 hour at RT.
- Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.
- Resuspend pellets and incubate with Streptavidin beads for 2 hours.

Step 4: On-Bead Digestion & TMT Labeling (Optional but Recommended)

- Wash beads stringently (1% SDS, Urea, PBS).
- Perform on-bead tryptic digestion (Overnight, 37°C).
- (Optional) Label peptides with Tandem Mass Tags (TMT):
 - TMT-126: DMSO Control
 - TMT-127: 3-CMP Treated
- Combine peptides and analyze via LC-MS/MS.

Data Analysis & Visualization

Workflow Logic Diagram

The following diagram details the logic flow for determining a "Hit."

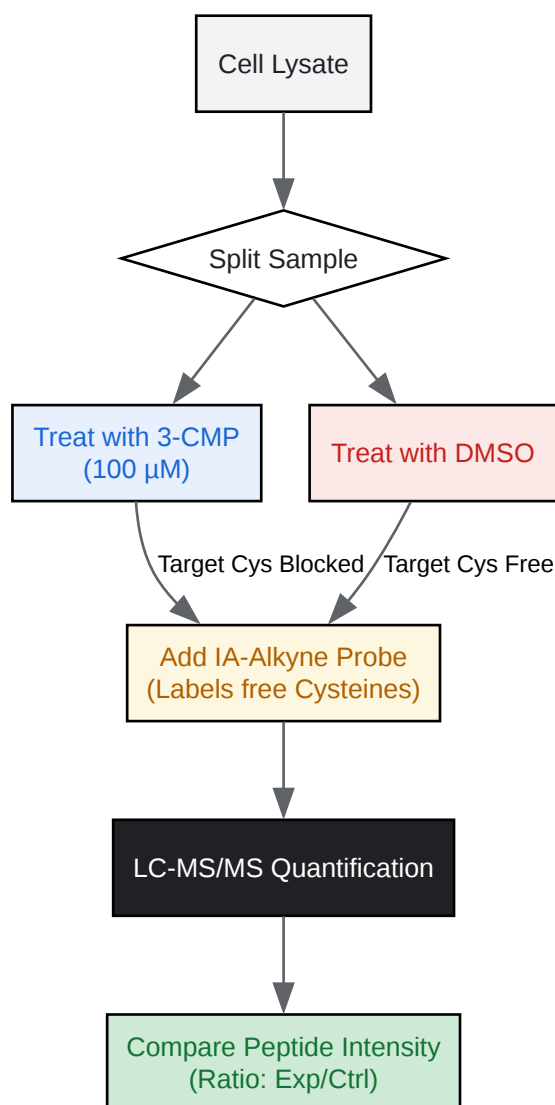


Figure 2: Competitive ABPP Workflow for Target Identification.

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Interpreting the Data

The primary metric is the Competition Ratio (R).

Ratio (R)	Interpretation	Action
$R \approx 1.0$	No binding. The cysteine was equally available to IA-alkyne in both samples.	Discard.
$R < 0.2$	Strong Hit. 3-CMP blocked >80% of IA-alkyne binding.	Validate. This is a primary target.
$0.2 < R < 0.5$	Moderate binding or slow kinetics.	Assess site accessibility (solvent exposure).

Validation: Mass Shift Confirmation

If a specific protein (e.g., a kinase) is identified as a hit in the ABPP screen, validate it using Intact Protein Mass Spectrometry.

- Incubate purified recombinant protein (Target) with 3-CMP (1:10 molar ratio).
- Analyze via LC-MS (TOF or Orbitrap).
- Look for Mass Shift:
 - Formula of 3-CMP:
(MW: 268.74 Da).
 - Mechanism A (Elimination-Addition): Loss of HCl (). Net Adduct Addition: +232.28 Da.
 - Mechanism B (Direct Displacement): Loss of Cl (). Net Adduct Addition: +233.29 Da.
 - Note: The difference between mechanisms is 1 Da (H⁺). High-resolution MS can distinguish this, revealing if the reaction proceeded via the acrylamide intermediate (Mechanism A).

References

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Sources

- [1. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments \[practicalfragments.blogspot.com\]](#)
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